molecular formula C12H16ClN B12449152 N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride

N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride

Cat. No.: B12449152
M. Wt: 209.71 g/mol
InChI Key: NCYKLGLDWNNFTR-UHFFFAOYSA-N
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Description

N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H15N·HCl. . The compound is characterized by its unique structure, which includes a cyclopropane ring and a phenylpropene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and a phenylpropene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(3-phenylprop-2-enyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-7,12-13H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKLGLDWNNFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NCC=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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